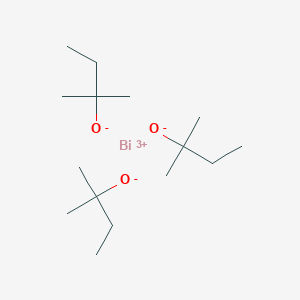

Tris(tert-amyloxy) bismuth

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a white, odorless, and crystalline solid that is soluble in organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(tert-amyloxy) bismuth is typically synthesized through the reaction of bismuth(III) chloride with tert-amyloxy lithium or tert-amyloxy magnesium reagents. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction . The general reaction scheme is as follows:

BiCl3+3(tert−amyloxy)Li→Bi(O−tert−amyloxy)3+3LiCl

The reaction conditions usually involve low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Tris(tert-amyloxy) bismuth undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form bismuth oxides.

Reduction: It can be reduced to elemental bismuth under specific conditions.

Substitution: The tert-amyloxy groups can be substituted with other ligands, such as halides or other alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or hydrazine are used.

Substitution: Halides like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Bismuth oxides (e.g., Bi2O3).

Reduction: Elemental bismuth.

Substitution: Bismuth halides or other bismuth alkoxides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bismuth compounds are widely recognized for their medicinal properties, particularly in treating gastrointestinal disorders. Tris(tert-amyloxy) bismuth may exhibit similar properties due to the inherent characteristics of bismuth:

- Antimicrobial Activity : Bismuth compounds have been utilized in the treatment of infections caused by Helicobacter pylori, which is linked to peptic ulcers and gastritis. Research indicates that bismuth compounds can enhance the effectiveness of antibiotics when used in combination therapies .

- Gastroprotective Effects : The mechanism of action involves the formation of protective barriers in the gastrointestinal tract and the promotion of mucosal healing . Case studies have shown that formulations containing bismuth can significantly reduce symptoms associated with gastrointestinal distress.

Catalytic Applications

This compound can serve as a catalyst in organic synthesis reactions. Bismuth compounds are increasingly being used as environmentally friendly alternatives to traditional catalysts due to their low toxicity and effectiveness:

- Organic Synthesis : Bismuth compounds facilitate various organic reactions, including oxidation and reduction processes. For instance, they have been employed in the synthesis of complex organic molecules with high efficiency .

- Heterogeneous Catalysis : The compound may act as a reusable catalyst in protecting amino alcohols and carbonyl compounds, showcasing its versatility in synthetic applications .

Environmental and Industrial Applications

Bismuth's low toxicity makes it an attractive substitute for lead in various industrial applications:

- Lead Replacement : this compound can be used in products traditionally containing lead, such as lubricants and glass manufacturing, thereby reducing environmental hazards associated with lead usage .

- Cosmetic Applications : Bismuth compounds are also found in cosmetic formulations due to their aesthetic properties (e.g., luster), which can enhance product appeal while being less harmful than other heavy metal compounds .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a formulation containing this compound showed significant antimicrobial activity against H. pylori, outperforming conventional treatments when combined with other antibiotics. This highlights its potential as an adjunct therapy for gastrointestinal infections.

Case Study 2: Catalytic Efficiency

In a series of experiments, this compound was tested as a catalyst for the protection of carbonyl compounds. The results indicated high yields and selectivity, showcasing its utility in organic synthesis while minimizing waste—an essential factor in green chemistry initiatives.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Treatment of H. pylori infections | Enhanced efficacy when combined with antibiotics |

| Organic Synthesis | Catalysis in organic reactions | High yields and selectivity |

| Environmental | Lead replacement in lubricants and glass | Reduced environmental impact |

| Cosmetics | Use in nail polishes and lipsticks | Aesthetic enhancement with lower toxicity |

Mecanismo De Acción

The mechanism of action of tris(tert-amyloxy) bismuth involves its interaction with biological molecules and cellular structures. The compound can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects . It also interacts with cellular membranes, causing structural damage and inhibiting microbial growth . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt essential biological processes is well-documented .

Comparación Con Compuestos Similares

Triphenylbismuth: Another organobismuth compound with similar applications in organic synthesis and catalysis.

Bismuth subsalicylate: Known for its medicinal properties, particularly in treating gastrointestinal disorders.

Bismuth(III) chloride: A common precursor for various bismuth compounds.

Uniqueness: Tris(tert-amyloxy) bismuth is unique due to its specific tert-amyloxy ligands, which provide distinct chemical properties and reactivity compared to other bismuth compounds. Its solubility in organic solvents and stability under various conditions make it particularly valuable in both research and industrial applications.

Actividad Biológica

Tris(tert-amyloxy) bismuth is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological effects of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

This compound can be synthesized through the reaction of bismuth trichloride with tert-amyl alcohol in the presence of a base. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Research indicates that bismuth compounds exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antimicrobial agents. For instance, studies have shown that similar bismuth complexes can inhibit the growth of Helicobacter pylori, a common gastrointestinal pathogen.

Anticancer Activity

This compound has also shown promising results in anticancer studies. Various bismuth complexes have been screened for cytotoxicity against cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound demonstrated significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics like cisplatin.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Bismuth compounds can interfere with key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Cellular Processes : Studies suggest that these compounds may disrupt cellular signaling pathways critical for pathogen survival and cancer cell growth.

- Formation of Reactive Oxygen Species (ROS) : Bismuth complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

- A study demonstrated that this compound effectively inhibited H. pylori growth by disrupting its pH-buffering ability and damaging oxidative defense systems .

- Another investigation revealed that this compound exhibited cytotoxicity against multiple cancer cell lines, outperforming traditional chemotherapeutics in some cases .

Propiedades

IUPAC Name |

bismuth;2-methylbutan-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVTYUXJVLNLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33BiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.